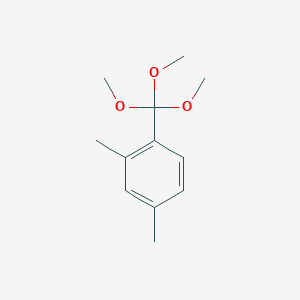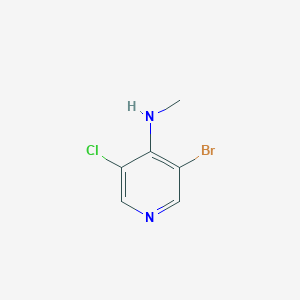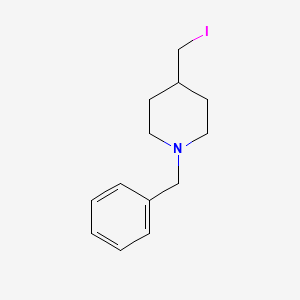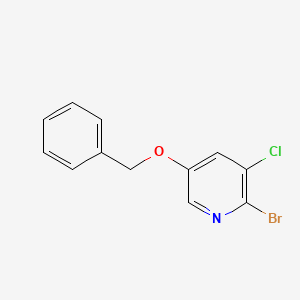
5-(Benzyloxy)-2-bromo-3-chloropyridine
描述
5-(Benzyloxy)-2-bromo-3-chloropyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the 5-position, a bromine atom at the 2-position, and a chlorine atom at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-bromo-3-chloropyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the benzyloxy group. One common method includes the bromination of 3-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 2-bromo-3-chloropyridine is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-(Benzyloxy)-2-bromo-3-chloropyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids. Reduction reactions can also be performed to modify the benzyloxy group.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products such as benzaldehyde or benzoic acid derivatives.
- Coupled products with aryl or vinyl groups attached to the pyridine ring.
科学研究应用
Chemistry: 5-(Benzyloxy)-2-bromo-3-chloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a building block for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound’s derivatives may have potential therapeutic applications. Researchers explore its use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, dyes, and other advanced materials.
作用机制
The mechanism of action of 5-(Benzyloxy)-2-bromo-3-chloropyridine depends on its specific application and the molecular targets involved. Generally, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the halogen atoms can participate in halogen bonding interactions.
相似化合物的比较
5-(Benzyloxy)-2-chloropyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(Benzyloxy)-2-bromo-3-methylpyridine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
5-(Benzyloxy)-2-bromo-3-fluoropyridine: The fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness: 5-(Benzyloxy)-2-bromo-3-chloropyridine is unique due to the specific combination of halogen atoms and the benzyloxy group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
2-bromo-3-chloro-5-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-12-11(14)6-10(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQADVYYDAZODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856697 | |
| Record name | 5-(Benzyloxy)-2-bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335052-36-2 | |
| Record name | 5-(Benzyloxy)-2-bromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


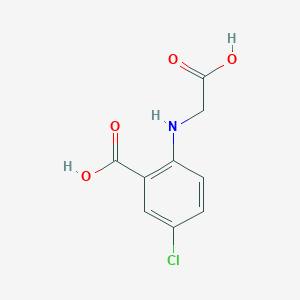
![4-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B3232138.png)
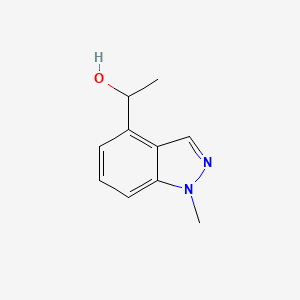
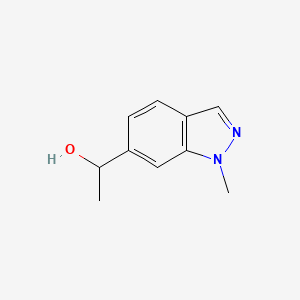
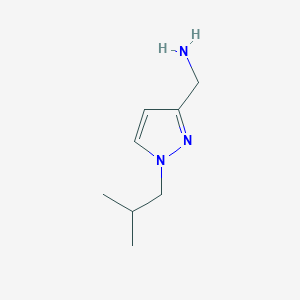
![Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3232165.png)
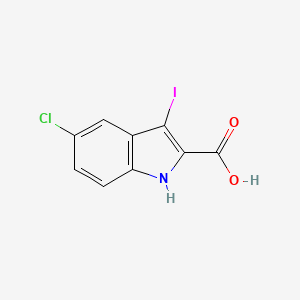
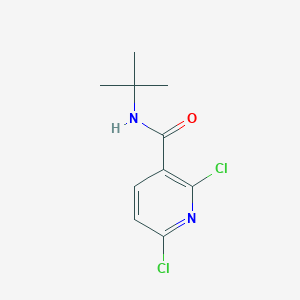
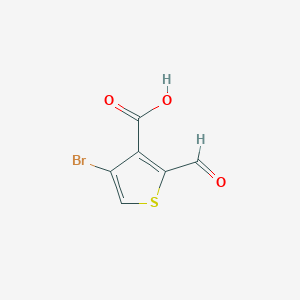
![1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3232184.png)
